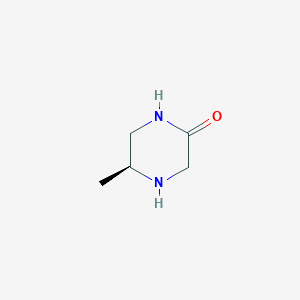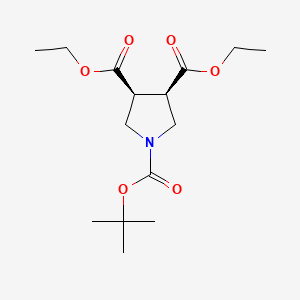
顺式-N-Boc-吡咯烷-3,4-二羧酸二乙酯
描述
cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester: is a chemical compound with the molecular formula C15H25NO6 and a molecular weight of 315.36 g/mol. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and two ester functionalities. This compound is primarily used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
科学研究应用
Chemistry:
Asymmetric Synthesis: The compound is used in the asymmetric synthesis of pyrrolidine-based organocatalysts, which are crucial in modern asymmetric organocatalysis.
Drug Discovery: It serves as a versatile scaffold in the discovery of novel biologically active compounds due to its sp3-hybridization and stereochemistry.
Biology and Medicine:
Bioactive Molecules: The compound is used in the synthesis of bioactive molecules with target selectivity, contributing to the development of new drug candidates.
Industry:
Organic Synthesis: It is valuable in organic synthesis for constructing complex molecular architectures.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester typically involves the following steps:
Starting Material: The synthesis begins with N-Boc-protected proline azide, which is derived from N-Boc-L-proline.
Cycloaddition Reaction: A copper-catalyzed Huisgen 1,3-dipolar cycloaddition is employed to form the pyrrolidine ring.
Esterification: The resulting intermediate undergoes esterification to introduce the diethyl ester groups.
Industrial Production Methods: While specific industrial production methods for cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimization for yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ester functionalities, converting them into alcohols.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc protecting group.
Major Products:
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Alcohol derivatives of the ester groups.
Substitution: Deprotected pyrrolidine derivatives.
作用机制
The mechanism of action of cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester involves its role as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the construction of complex molecules. The Boc protecting group provides stability during reactions and can be selectively removed to expose reactive sites on the pyrrolidine ring.
相似化合物的比较
- N-Boc-pyrrolidine-2-carboxylic acid diethyl ester
- N-Boc-pyrrolidine-3-carboxylic acid diethyl ester
- N-Boc-pyrrolidine-4-carboxylic acid diethyl ester
Uniqueness: cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester is unique due to the presence of two ester groups at the 3 and 4 positions of the pyrrolidine ring, which provides additional sites for functionalization and enhances its utility in asymmetric synthesis and drug discovery.
属性
IUPAC Name |
1-O-tert-butyl 3-O,4-O-diethyl (3S,4R)-pyrrolidine-1,3,4-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO6/c1-6-20-12(17)10-8-16(14(19)22-15(3,4)5)9-11(10)13(18)21-7-2/h10-11H,6-9H2,1-5H3/t10-,11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFYELHUZMOHPV-PHIMTYICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1C(=O)OCC)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CN(C[C@@H]1C(=O)OCC)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





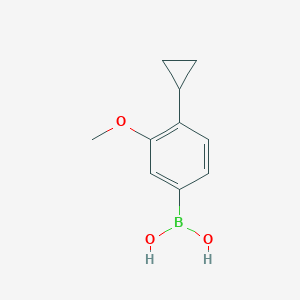
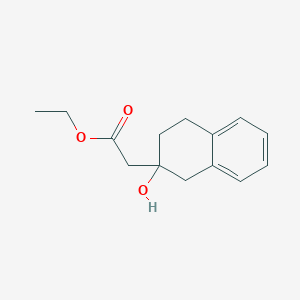
![3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1425835.png)

![2-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1425840.png)


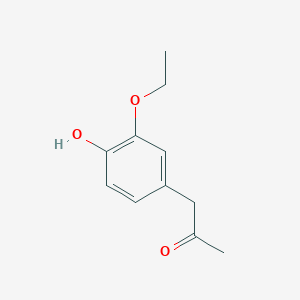
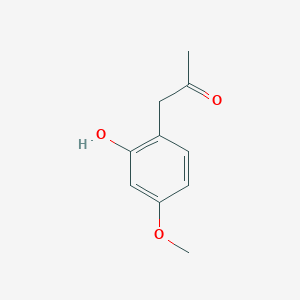
![2,6-Dimethyl-4-[2-(piperidin-4-yloxy)ethyl]morpholine](/img/structure/B1425847.png)
